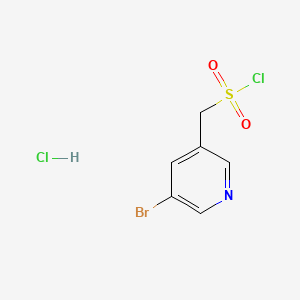

(5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride

Description

(5-Bromopyridin-3-yl)methanesulfonylchloride hydrochloride is a sulfonyl chloride derivative functionalized with a 5-bromopyridin-3-yl group. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its structure combines a reactive sulfonyl chloride moiety with a brominated pyridine ring, which enhances its utility in coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The bromine substituent on the pyridine ring facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the sulfonyl chloride group reacts with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters .

The hydrochloride salt form improves stability and solubility in polar solvents, making it advantageous for controlled reaction conditions. However, its reactivity necessitates stringent handling protocols due to its corrosive and toxic nature, as observed in structurally analogous sulfonyl chlorides like methanesulfonyl chloride (CH₃SO₂Cl) .

Properties

Molecular Formula |

C6H6BrCl2NO2S |

|---|---|

Molecular Weight |

306.99 g/mol |

IUPAC Name |

(5-bromopyridin-3-yl)methanesulfonyl chloride;hydrochloride |

InChI |

InChI=1S/C6H5BrClNO2S.ClH/c7-6-1-5(2-9-3-6)4-12(8,10)11;/h1-3H,4H2;1H |

InChI Key |

AZDLQTBZYIMJFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)CS(=O)(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing bromine group directs sulfonylation to the 3-position of the pyridine ring. Key parameters include:

- Solvent : Chlorobenzene or trifluoromethylbenzene are preferred due to their ability to suppress byproduct formation and enhance reaction control.

- Temperature : Reactions are typically conducted at 0–5°C to moderate the exothermic nature of sulfonylation.

- Molar Ratios : A 1:1.2 molar ratio of 5-bromopyridine to methanesulfonyl chloride ensures complete conversion while minimizing side reactions.

A representative procedure involves dissolving 5-bromopyridine (1.0 equiv) in chlorobenzene, followed by dropwise addition of methanesulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 12–16 hours at room temperature, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in heptane.

Yield and Purity Optimization

- Solvent Impact : Using chlorobenzene instead of toluene reduces byproduct generation (e.g., diaryl sulfones) from 15% to <5%, improving isolated yields to 68–72%.

- Catalytic Additives : Triethylamine (0.1 equiv) acts as a proton scavenger, enhancing reaction efficiency by neutralizing HCl liberated during sulfonylation.

Sulfonic Acid Intermediate Route

An alternative two-step approach involves synthesizing (5-bromopyridin-3-yl)methanesulfonic acid followed by chlorination to the sulfonyl chloride. This method is advantageous for large-scale production due to its operational safety and scalability.

Sulfonation of 5-Bromopyridine

Sulfonation is achieved using fuming sulfuric acid (20% SO3) at 80–90°C for 6–8 hours. The reaction mixture is quenched in ice water, and the sulfonic acid is isolated via filtration.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 85°C |

| Yield | 82–85% |

| Purity (HPLC) | ≥98% |

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5) in chlorobenzene at reflux (130°C) for 4 hours. Excess PCl5 is removed by distillation, and the product is crystallized from cold diethyl ether.

Optimization Insights :

- Solvent Choice : Chlorobenzene enables efficient heat transfer and minimizes side reactions compared to polar aprotic solvents like DMF.

- Stoichiometry : A 1:3 molar ratio of sulfonic acid to PCl5 ensures complete conversion, with unreacted PCl5 recovered via distillation.

Hydrochloride Salt Formation

The final step involves converting the sulfonyl chloride to its hydrochloride salt, enhancing stability and handling properties. This is achieved by bubbling hydrogen chloride gas through a solution of the sulfonyl chloride in anhydrous diethyl ether at 0°C. The precipitate is collected by filtration and dried under vacuum.

Critical Parameters :

- HCl Gas Flow Rate : 0.5 L/min to prevent localized overheating.

- Crystallization Solvent : Diethyl ether provides optimal crystal morphology and purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Byproducts |

|---|---|---|---|---|

| Direct Sulfonylation | 68–72 | 95–97 | Moderate | <5% |

| Sulfonic Acid Route | 75–78 | 98–99 | High | <2% |

The sulfonic acid route offers superior yield and purity but requires stringent temperature control during sulfonation. Direct sulfonylation is preferable for small-scale syntheses due to fewer steps.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride include bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is a chemical compound with a molecular weight of 306.99 g/mol and the molecular formula C6H5BrClNO2S·HCl. It is a pyridine derivative characterized by a bromine atom on the pyridine ring and a methanesulfonyl chloride functional group.

Molecular Structure and Properties

The molecular structure consists of a pyridine ring substituted with a bromine atom and a methanesulfonyl chloride group. Key identifiers include:

- IUPAC Name: (5-bromopyridin-3-yl)methanesulfonyl chloride;hydrochloride

- InChI: InChI=1S/C6H5BrClNO2S.ClH/c7-6-1-5(2-9-3-6)4-12(8,10)11;/h1-3H,4H

- InChI Key: AZDLQTBZYIMJFL-UHFFFAOYSA-N

- SMILES: C1=C(C=NC=C1Br)CS(=O)(=O)Cl.Cl

Synthesis

The synthesis of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Reaction Scheme:

5-bromopyridine + methanesulfonyl chloride → (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride

Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity, including advanced equipment and techniques to ensure consistent quality and efficiency.

Applications

(5-Bromopyridin-3-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

- Organic Synthesis: It serves as a reagent in organic synthesis for preparing various compounds. It acts as an intermediate in the preparation of more complex organic molecules.

- Modification of Biomolecules: It is employed in modifying biomolecules for research purposes.

- Medicinal Chemistry: The compound is investigated for potential therapeutic applications and drug development. Its reactivity profile allows it to serve as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Production of Specialty Chemicals and Materials: It is utilized in producing specialty chemicals and materials.

- Pharmaceutical Development: It is utilized in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|

| (5-Bromopyridin-3-yl)methanesulfonylchloride hydrochloride | C₆H₅BrClNO₂S·HCl | Sulfonyl chloride, bromopyridine | Nucleophilic substitution, cross-coupling | Pharmaceutical intermediates, agrochemicals |

| Methanesulfonyl chloride | CH₃SO₂Cl | Sulfonyl chloride | Rapid sulfonylation of amines/alcohols | Industrial synthesis, mesylation agents |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Sulfonyl chloride, benzene | Aromatic sulfonation | Dyes, surfactants, polymer chemistry |

| 5-Bromo-2-chloropyridine | C₅H₃BrClN | Bromopyridine, chloro | Cross-coupling reactions | Ligand synthesis, organometallics |

Key Observations:

- Stability: The hydrochloride salt form enhances stability compared to non-salt sulfonyl chlorides, which are prone to hydrolysis in aqueous environments .

Table 2: Hazard Comparison (GHS Classification)

| Compound | Acute Toxicity (Oral/Dermal/Inhalation) | Corrosivity | Environmental Hazards |

|---|---|---|---|

| (5-Bromopyridin-3-yl)methanesulfonylchloride hydrochloride* | Likely Category 1 (inferred) | High | Harmful to aquatic life |

| Methanesulfonyl chloride | Category 1 (H301, H311, H330) | High (H314) | H402, H412 |

| Benzenesulfonyl chloride | Category 2 (H302, H312, H332) | Moderate | H411 (chronic aquatic toxicity) |

*Inferred based on structural analogs .

Key Observations:

- The bromopyridine-sulfonyl chloride hybrid likely exhibits higher acute toxicity (oral/dermal/inhalation) than benzenesulfonyl chloride due to synergistic effects of bromine and sulfonyl chloride .

- Both methanesulfonyl chloride and the target compound require stringent corrosion-resistant storage (e.g., glass containers) and ventilation to mitigate vapor inhalation risks .

Q & A

Q. What protocols ensure safe handling and disposal of this compound given its potential reactivity and toxicity?

- Methodological Answer :

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, goggles). Avoid skin contact; sulfonyl chlorides are corrosive.

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Disposal : Neutralize with aqueous sodium bicarbonate before incineration as hazardous waste. Document disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.